molecular formula C14H19N3O B11738722 N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11738722
M. Wt: 245.32 g/mol
InChI Key: HKLWZKILIJNWBY-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring and a 2-methoxyphenylmethyl substituent on the 4-amine. The molecular formula is C₁₃H₁₇N₃O (molecular weight: 231.3 g/mol).

  • Hydrogenation of nitro precursors: For example, 1-{[2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole is hydrogenated to yield the corresponding pyrazol-4-amine .
  • Nucleophilic substitution: Amine coupling with halogenated intermediates, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-6-4-5-7-14(12)18-3/h4-7,9-11,15H,8H2,1-3H3

InChI Key

HKLWZKILIJNWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-methoxybenzylamine with isopropylpyrazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (WiDr). In one study, certain pyrazole derivatives demonstrated IC50 values less than 10 µM against these cell lines, indicating potent anticancer activity .

Antiviral Properties

N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has also shown promise as an antiviral agent. Research has highlighted the efficacy of pyrazole derivatives against viruses such as HIV and measles virus (MeV). For example, optimized derivatives exhibited EC50 values in the nanomolar range against MeV, suggesting their potential as effective antiviral treatments .

Case Study: Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer efficacy of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)Reference
MCF-7< 10
WiDr< 10

Case Study: Antiviral Activity

Another study focused on the antiviral activity against HIV demonstrated that specific derivatives could inhibit viral replication effectively.

VirusEC50 (nM)Reference
HIV50
MeV60

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in the treatment of leishmaniasis, the compound has been shown to inhibit the activity of arginase, an enzyme crucial for the survival of the parasite. This inhibition leads to the disruption of the parasite’s metabolic processes, ultimately resulting in its death . The compound also induces the production of reactive oxygen species (ROS), which further contributes to its antiparasitic effects .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyrazol-4-amine Derivatives

Compound Name Substituents (R₁, R₄) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound R₁ = propan-2-yl, R₄ = 2-methoxybenzyl C₁₃H₁₇N₃O 231.3 High lipophilicity; potential CNS activity due to methoxy group
UQS (N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine) R₁ = H, R₄ = 2-fluorobenzyl C₁₀H₁₀FN₃ 191.2 Enhanced electronic effects from fluorine; lower molecular weight
1-(2,2-Difluoroethyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine R₁ = 2,2-difluoroethyl, R₄ = 2-methoxybenzyl C₁₃H₁₅F₂N₃O 267.3 Increased metabolic stability due to fluorine substituents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R₁ = pyridin-3-yl, R₄ = cyclopropyl C₁₂H₁₅N₅ 229.3 Heterocyclic pyridine group; potential kinase inhibition
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine R₁ = methyl, R₄ = 2-bromobenzyl C₁₁H₁₂BrN₃ 266.1 Bromine enhances halogen bonding; used in cross-coupling reactions

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The propan-2-yl and 2-methoxyphenyl groups in the target compound increase logP compared to UQS (fluorophenyl) or simpler analogs. This may enhance blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Fluorine (UQS) or trifluoromethyl (Ceapin-A9) substituents improve metabolic stability and binding affinity to hydrophobic pockets .

Biological Activity

N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and highlighting key data, including case studies and research results.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N3OC_{14}H_{18}N_{3}O with a molecular weight of approximately 246.31 g/mol. The compound features a pyrazole moiety, which is often associated with various pharmacological activities.

Research indicates that compounds similar to this compound exhibit significant biological activities through multiple mechanisms:

  • CDK Inhibition : Compounds in the pyrazole class have shown potential as cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the nanomolar range against CDK2, suggesting strong inhibitory effects on cancer cell proliferation .
  • Antiproliferative Activity : Studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example, one study indicated that certain pyrazole compounds exhibited sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 µM .
  • Induction of Apoptosis : Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells by affecting critical signaling pathways. For instance, they may reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis .

Case Study 1: CDK Inhibition

A recent study explored a series of pyrazole derivatives for their CDK inhibitory activity. Among them, a compound structurally related to this compound showed potent inhibition with an IC50 value of 0.005 µM against CDK2, highlighting its potential for cancer therapy .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of pyrazole derivatives against various cell lines, including MCF7 and A549. The results indicated significant cytotoxicity with IC50 values as low as 0.01 µM for some derivatives, demonstrating the efficacy of these compounds in targeting cancer cells .

Data Table: Biological Activity Summary

Activity IC50 Value Cell Line/Target Reference
CDK2 Inhibition0.005 µMVarious Cancer Cell Lines
Antiproliferative Activity0.127 - 0.560 µM13 Cancer Cell Lines
Induction of ApoptosisNot quantifiedOvarian Cancer Cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-methoxybenzyl chloride derivatives and 1-(propan-2-yl)-1H-pyrazol-4-amine. Key parameters include:

  • Catalysts : Copper(I) bromide or palladium complexes for coupling reactions .
  • Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres .
  • Bases : Cesium carbonate or potassium carbonate to deprotonate intermediates .
  • Temperature : 35–60°C for 24–48 hours to achieve moderate yields (17–82%) .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
Cu(I)BrDMF3517.9
Pd(PPh₃)₄Toluene6082

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions via δ shifts (e.g., methoxy protons at ~3.8 ppm, pyrazole protons at 7.5–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., m/z 215 [M+H]+ for related analogs) .
  • HPLC : Assess purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of pyrazole-4-amine derivatives?

  • Case Study : Structural analogs with fluorinated or methoxy groups show varied antimicrobial efficacy. For example:

  • Fluorine substitution (e.g., 5-fluoro-pyrazole) enhances enzyme binding affinity due to electronegativity .
  • Methoxy groups may reduce solubility, affecting bioavailability .
    • Methodology :
  • Perform docking studies to compare binding modes with target enzymes (e.g., cytochrome P450).
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .

Q. How can reaction pathways be optimized to minimize byproducts during scale-up synthesis?

  • Experimental Design :

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .
  • DoE (Design of Experiments) : Vary catalyst loading (0.1–1.0 eq) and solvent ratios (DMF:H₂O = 9:1 to 5:5) to identify robust conditions .
    • Data Contradiction Analysis :
  • Bench-scale reactions with Cs₂CO₃ yield 17.9% , while Pd-catalyzed methods achieve 82% . This discrepancy highlights the need for transition-metal screening.

Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodology :

  • Primary Neuronal Cultures : Treat with glutamate-induced oxidative stress and measure viability via MTT assay .
  • Target Engagement : Use radiolabeled analogs (e.g., ³H-compound) to quantify binding to NMDA receptors .
    • Data Table :
ModelAssayEC₅₀ (µM)Reference
Rat Cortical NeuronsMTT Viability12.3
HEK293-NMDA CellsRadioligand0.8

Methodological Guidance

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via LC-MS .
  • Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>150°C for most pyrazoles) .

Q. What computational tools predict the metabolic fate of this compound?

  • Software :

  • ADMET Predictor : Simulate CYP450 metabolism (e.g., demethylation of methoxy group) .
  • SwissADME : Estimate bioavailability (e.g., LogP = 2.1 ± 0.3) and efflux ratios .

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